![molecular formula C43H66N6O8 B611582 UNC3866](/img/structure/B611582.png)
UNC3866
Overview
Description
UNC3866 is a small molecule inhibitor that targets chromobox proteins, specifically CBX4 and CBX7. These proteins are part of the Polycomb Repressive Complex 1, which plays a crucial role in gene silencing and chromatin remodeling. By inhibiting these proteins, this compound has shown potential in cancer treatment, particularly in impairing DNA repair mechanisms in cancer cells .
Mechanism of Action
Target of Action
UNC3866 primarily targets CBX4 , a chromobox protein, and a SUMO E3 ligase . CBX4 is a key modulator of DNA end resection, a prerequisite for DNA double-strand break (DSB) repair by homologous recombination (HR) . It promotes the functions of the DNA resection factor CtIP .
Mode of Action
This compound interacts with its targets by binding to the chromodomains of CBX4 and CBX7 . It exhibits a strong affinity for these targets, with a dissociation constant (Kd) of approximately 100 nM for each . This interaction inhibits the methyllysine (Kme) reading function of the Polycomb CBX and CDY families of chromodomains .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA repair pathway . Specifically, it targets the process of DNA end resection, which is crucial for the repair of DNA double-strand breaks (DSBs) via homologous recombination (HR) . By inhibiting CBX4, this compound compromises the function of the DNA resection factor CtIP .
Result of Action
The inhibition of CBX4 by this compound results in the selective killing of certain cancer cells when combined with ionizing radiation (IR) . This is due to the compromised DNA repair mechanism, which is particularly detrimental to cancer cells that rely heavily on this pathway .
Biochemical Analysis
Biochemical Properties
UNC3866 has been found to interact with a variety of enzymes and proteins. It targets CBX4, a chromobox protein, and a SUMO E3 ligase . As a key modulator of DNA end resection, a prerequisite for DNA double-strand break repair by homologous recombination (HR), CBX4 promotes the functions of the DNA resection factor CtIP .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits PC3 cell proliferation, a known CBX7 phenotype . It has also been found to induce a senescent-like morphology and reduce growth of PC3 cells . Furthermore, it has been shown to prevent ischemia-reperfusion injury-induced endoplasmic reticulum stress through the Nrf-2/HO-1 pathway .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds the chromodomains of CBX4 and CBX7 most potently, and is selective versus other CBX and CDY chromodomains . It also inhibits the functions of the DNA resection factor CtIP, thereby affecting DNA double-strand break repair by homologous recombination .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. While specific studies on the long-term effects of this compound are limited, it has been shown to have lasting effects on cellular function, such as inducing a senescent-like morphology and reducing growth of PC3 cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific studies on dosage effects of this compound in animal models are limited, it has been shown to have significant effects on cellular processes at certain concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways. It plays a role in the process of DNA end resection, a key step in the repair of DNA double-strand breaks .
Subcellular Localization
Given its role in DNA end resection, it is likely that it localizes to the nucleus where DNA repair processes occur .
Preparation Methods
The synthesis of UNC3866 involves multiple steps, starting with the preparation of the core structure, followed by the addition of various functional groups. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of specific reagents and catalysts to form the basic skeleton of the molecule.
Functional Group Addition: Various functional groups are added to the core structure through reactions such as alkylation, acylation, and amination.
Purification: The final product is purified using techniques like chromatography to ensure high purity.
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent quality and yield.
Chemical Reactions Analysis
UNC3866 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Selectivity Studies
Extensive selectivity studies have shown that UNC3866 is highly selective for CBX4 and CBX7 over other chromodomains. For instance, it exhibits a 20-fold selectivity for CBX7 compared to other members of the CBX family . Additionally, it has been tested against a wide array of protein targets, including bromodomains and various methyltransferases, demonstrating inactivity against these targets . This specificity is crucial for minimizing off-target effects in therapeutic applications.
Cancer Treatment
One of the most promising applications of this compound is in cancer therapy. Research indicates that this compound can inhibit the proliferation of prostate cancer cells (PC3) by disrupting the function of PRC1, which is known to be overexpressed in various cancers . Furthermore, studies have shown that this compound sensitizes homologous recombination-deficient cancer cells to ionizing radiation, making it a potential candidate for combination therapies aimed at enhancing the efficacy of radiotherapy .
DNA Repair Pathways
This compound's role in modulating DNA repair pathways has also been investigated. It targets CBX4, a protein involved in DNA end resection—a critical step in homologous recombination repair. By inhibiting this process, this compound can selectively sensitize HR-deficient cells while sparing HR-proficient cells from toxicity. This selectivity opens new avenues for targeted cancer treatments that exploit specific vulnerabilities in cancer cell DNA repair mechanisms .
Case Studies and Experimental Findings
Several studies have documented the effects and applications of this compound:
- Prostate Cancer Cell Proliferation : In vitro experiments demonstrated that this compound effectively inhibits PC3 cell proliferation, highlighting its potential as an anti-cancer agent .
- DNA Damage Response : In HR-deficient cancer models, treatment with this compound resulted in reduced end resection levels and diminished RAD51 foci formation post-irradiation, indicating impaired DNA repair capabilities .
- Biochemical Assays : Biotinylated derivatives of this compound were utilized in chemiprecipitation assays to confirm its engagement with PRC1 components like RING1B and BMI-1, underscoring its utility as a chemical probe for studying chromatin dynamics .
Data Summary Table
Comparison with Similar Compounds
UNC3866 is unique in its high selectivity and potency for CBX4 and CBX7 compared to other chromobox proteins. Similar compounds include:
Biological Activity
UNC3866 is a small molecule inhibitor primarily targeting the chromodomain proteins CBX4 and CBX7, which are integral components of the Polycomb Repressive Complex 1 (PRC1). This compound has garnered significant attention due to its potential applications in cancer therapy, particularly in sensitizing cancer cells to ionizing radiation (IR) by inhibiting DNA repair processes.
Target Interaction
This compound exhibits a high affinity for the chromodomains of CBX4 and CBX7, with a dissociation constant () around 100 nM. It shows selectivity against other chromodomain proteins, being 6- to 18-fold more selective for CBX4/7 compared to other members of the CBX family and over 250 non-target proteins .
Inhibition of DNA Repair
Research indicates that this compound inhibits key processes in DNA repair mechanisms:
- End Resection : this compound decreases the efficiency of DNA end resection, which is crucial for homologous recombination (HR) repair pathways .
- RAD51 Foci Formation : The compound significantly reduces RAD51 foci formation in HR-deficient cells, indicating a suppression of HR activity .
- Sensitization to IR : In HR-deficient cancer cells, this compound enhances sensitivity to ionizing radiation by impairing alternative end joining (alt-EJ) and single-strand annealing (SSA) pathways, making these cells more susceptible to DNA damage .
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit cell proliferation at concentrations as low as 7.6 µM. At 30 µM, it induces a senescence phenotype linked to its target interactions . The compound's effects on cellular assays necessitate high concentrations due to its low permeability across cell membranes (approximately 5% penetration) .
Case Study: U2OS Cells
In experiments involving U2OS cells, treatment with this compound led to a significant reduction in RPA1 foci following IR-induced DNA damage, highlighting its role in modulating DNA repair pathways . This effect was particularly pronounced in cells with compromised HR capabilities.
Pharmacokinetics
Pharmacokinetic studies in mice indicate moderate clearance rates for this compound after intraperitoneal injection, suggesting potential for in vivo applications despite challenges related to achieving effective concentrations in cellular assays .
Data Summary
Parameter | Value |
---|---|
Target Proteins | CBX4, CBX7 |
Dissociation Constant () | ~100 nM |
Selectivity | 6-18 fold over other CBX proteins |
Cell Penetration | ~5% |
Inhibition Concentration (Proliferation) | 7.6 µM |
Induction of Senescence | At 30 µM |
Pharmacokinetics | Moderate clearance in mice |
Properties
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-6-(diethylamino)hexanoyl]amino]-3-hydroxypropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H66N6O8/c1-10-49(11-2)24-16-15-19-33(39(53)48-36(27-50)42(56)57-9)45-41(55)34(25-28(3)4)46-37(51)29(5)44-40(54)35(26-30-17-13-12-14-18-30)47-38(52)31-20-22-32(23-21-31)43(6,7)8/h12-14,17-18,20-23,28-29,33-36,50H,10-11,15-16,19,24-27H2,1-9H3,(H,44,54)(H,45,55)(H,46,51)(H,47,52)(H,48,53)/t29-,33-,34-,35-,36-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRRDXVUROEIKJ-JCXBGQGISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCC(C(=O)NC(CO)C(=O)OC)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCCC[C@@H](C(=O)N[C@@H](CO)C(=O)OC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H66N6O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
795.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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